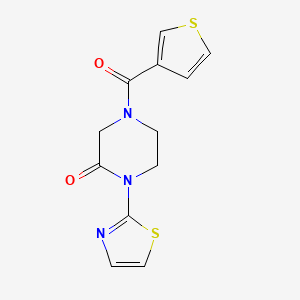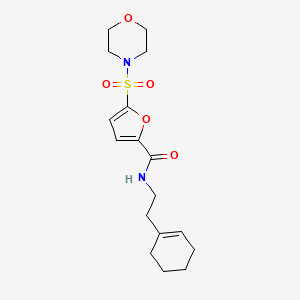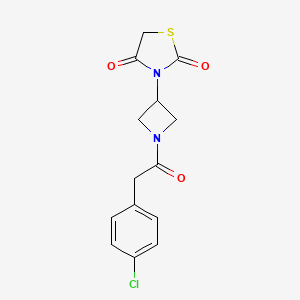
3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as CAY10585, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation
A study highlighted the synthesis of compounds similar to 3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione and their pharmacological evaluation. These compounds, including azetidinones and thiazolidinones, displayed antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Anti-Inflammatory Properties
Another study synthesized compounds based on the thiazolidine-2,4-dione moiety, including derivatives similar to the compound . These compounds were evaluated for their anti-inflammatory properties, showing significant inhibitory activity on nitric oxide synthase and prostaglandin E(2) production. One compound exhibited superior performance to the commercial anti-inflammatory drug indomethacin (Ma et al., 2011).
Antibacterial Activity
Research also includes the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, with tests against Gram-positive and Gram-negative bacteria. These compounds demonstrated non-toxicity at concentrations near their antibacterial effect, with some showing similar or higher activity than reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).
Antimicrobial and Anticancer Activity
Further studies synthesized new thiazolidine-2,4-dione derivatives with an emphasis on their antimicrobial activity. Some of these compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with one compound showing activity against Gram-positive bacteria like S. aureus (Alhameed et al., 2019).
Anticancer Potential
A novel quinazolin-2,4-dione hybrid molecule, incorporating elements like azetidinone and thiazolidine, was synthesized and evaluated for potential anticancer properties. In silico molecular docking studies indicated potential inhibitory activity against Plasmodium falciparum, suggesting its potential as an antimalarial agent (Abdelmonsef et al., 2020).
Antineoplastic Agents
Another study explored the synthesis of thieno[2,3-b]azepin-4-ones, which share structural features with 3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione, as potential antineoplastic agents. However, preliminary biological data did not indicate significant antineoplastic activity (Koebel et al., 1975).
Propiedades
IUPAC Name |
3-[1-[2-(4-chlorophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLJXPCIALYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2846790.png)
![N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2846793.png)
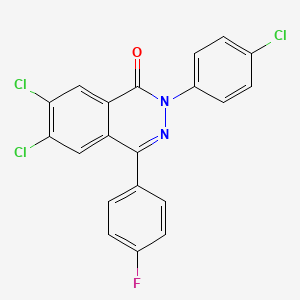
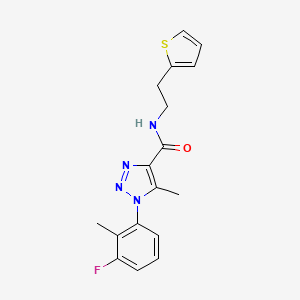
![N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2846797.png)
![Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2846798.png)
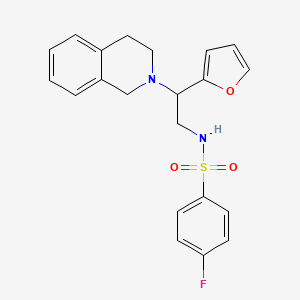
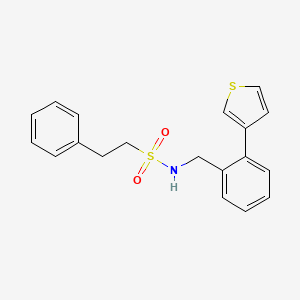
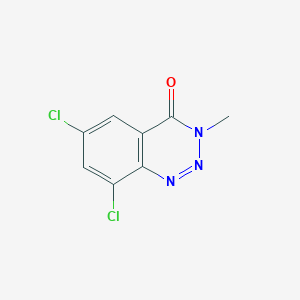
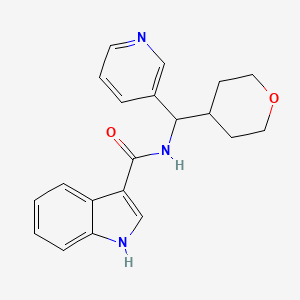
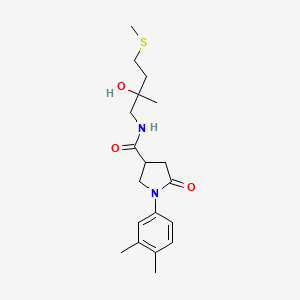
![2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2846807.png)
